ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate
Description
Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate is a pyrrole-based ester featuring a substituted heterocyclic core. The pyrrole ring is functionalized with amino (NH₂), cyano (CN), and two methyl (CH₃) groups at positions 2, 3, 4, and 5, respectively, while the ethyl ester moiety extends from the nitrogen atom. Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 2-(2-amino-3-cyano-4,5-dimethylpyrrol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-4-16-10(15)6-14-8(3)7(2)9(5-12)11(14)13/h4,6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVQQAKAQWEVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=C1N)C#N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate typically involves the reaction of ethyl cyanoacetate with appropriate amines under controlled conditions. One common method involves heating the desired amine with ethyl cyanoacetate in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate may be explored for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that similar compounds can induce cytotoxicity in various cancer cell lines, suggesting a potential for this compound in cancer therapeutics.
2. Antimicrobial Properties
Pyrrole derivatives have been recognized for their antimicrobial activities. This compound may serve as a lead compound for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi. The structure's ability to interact with microbial membranes could be pivotal in its efficacy.
3. Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal cell death and reducing oxidative stress.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A study investigating the anticancer effects of pyrrole derivatives demonstrated that compounds with similar structures to this compound showed significant cytotoxicity against breast cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In another study, ethyl pyrrole derivatives were tested against various bacterial strains. The results indicated that these compounds exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
Case Study 3: Neuroprotection
Research published in a neuropharmacology journal highlighted the protective effects of pyrrole compounds on neuronal cells exposed to oxidative stress. This compound was included in the study as a candidate for further development due to its structural similarity to known neuroprotective agents.
Mechanism of Action
The mechanism of action of ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The presence of the amino and cyano groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Comparison with Analogous Heterocyclic Esters
The structural uniqueness of the target compound becomes evident when compared to related heterocyclic esters (Table 1).
Table 1: Structural Comparison of Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate with Analogues
- Substituent Effects: The target compound’s amino and cyano groups contrast with the bromo-sulfinyl groups in the benzofuran analogue , which may influence solubility and reactivity. The pyran derivative includes a phenyl group, likely increasing lipophilicity compared to the methyl-dominated pyrrole derivatives.
Crystallographic Properties and Molecular Interactions
Crystal packing and intermolecular interactions differ significantly among analogues (Table 3).
Table 3: Crystallographic Properties
| Compound | Intermolecular Interactions | Bond Distances/Å |
|---|---|---|
| Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate | π-π stacking (center-to-center: 3.814 Å), C-H⋯O hydrogen bonds | C-H⋯O: ~2.5–2.7 |
- Packing Effects: The benzofuran derivative stabilizes via π-π stacking and C-H⋯O bonds.
Biological Activity
Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate is a synthetic compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and potential applications based on recent research findings.
Overview of the Compound
This compound (CAS Number: 107267-88-9) features an ethyl ester group, an amino group, and a cyano group attached to a pyrrole ring. This unique structure allows it to participate in various chemical reactions and biological processes, making it a versatile molecule in medicinal chemistry .
Target of Action
This compound primarily acts as a precursor in the synthesis of heterocyclic compounds. The presence of cyano and amino groups facilitates its reactivity with various bidentate reagents.
Mode of Action
This compound can undergo several chemical transformations:
- Oxidation : Converts into oxo derivatives.
- Reduction : The cyano group can be reduced to an amine.
- Substitution : Amino and cyano groups can participate in nucleophilic substitution reactions.
Antimicrobial Properties
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial activities. This compound has been investigated for its potential against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has demonstrated that derivatives of this compound possess anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The cytotoxic concentration (CC50) values indicate promising potency compared to standard chemotherapeutics like doxorubicin .
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that at concentrations below 100 µM, the compound effectively reduced cell viability in HT29 cells by over 70%, suggesting a strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. Results indicated significant inhibition zones comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 2-(6-amino-5-cyano-3,4-dimethyl-pyrano[2,3-c]pyrazol-4-yl)acetate | Structure | Anticancer | Similar structure with distinct biological activity |
| Pyrrolopyrazine Derivatives | Structure | Diverse activities | Exhibits varied biological properties |
The comparative analysis reveals that while this compound shares structural similarities with other active compounds, its unique functional groups contribute to its specific biological activities.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate?
- Methodological Answer : Use Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, solvent, catalyst loading). Fractional factorial designs can identify critical variables, while response surface methodology (RSM) optimizes yields. For example, analogous pyrrole syntheses employ DoE to minimize trial-and-error approaches .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., amino and cyano groups).
- X-ray Crystallography : Resolve tautomeric forms and steric effects, as demonstrated in structurally related pyrrole derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. For pyrrole derivatives, acidic/basic hydrolysis and thermal gravimetric analysis (TGA) are standard. Adjust buffer systems and inert atmospheres to mitigate decomposition .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with transition-state modeling to predict reaction pathways. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing development time by 30–50% for heterocyclic systems .
Q. What mechanistic insights are critical for understanding side reactions during functionalization of the pyrrole core?
- Methodological Answer : Use isotopic labeling (, ) and kinetic studies to trace intermediates. For example, oxalyl chloride-mediated acylations (as in ) often involve nucleophilic attack at the pyrrole nitrogen, requiring controlled anhydrous conditions to avoid hydrolysis .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer : Apply 2D NMR techniques (COSY, NOESY) to distinguish between tautomers or conformational isomers. For ambiguous cases, compare computational NMR predictions (via Gaussian or ORCA) with experimental data .
Q. What strategies improve regioselectivity in cross-coupling reactions involving the cyano and amino groups?
- Methodological Answer : Employ protective groups (e.g., Boc for amines) and transition-metal catalysts (Pd/Cu) tailored for nitrile participation. Studies on pyrazole derivatives show that steric hindrance from methyl groups (4,5-dimethyl) directs coupling to the C-3 position .
Q. How can interdisciplinary approaches (e.g., process engineering, informatics) accelerate scalability studies?
- Methodological Answer : Implement process control simulations (e.g., Aspen Plus) to model reactor dynamics and separation steps. Pair with machine learning to analyze large datasets from pilot-scale trials, aligning with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
